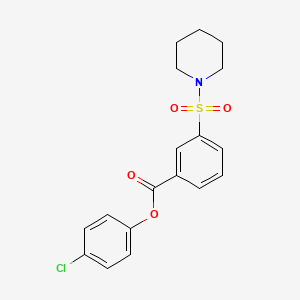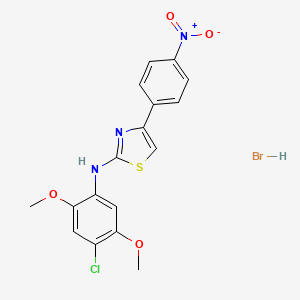
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine, also known as BBPD, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BBPD is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.
Wirkmechanismus
The mechanism of action of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is not fully understood. However, it has been proposed that N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine may interact with nitroaromatic compounds through a charge-transfer mechanism, leading to a change in the optical properties of the compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine. However, some studies have shown that N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine may have cytotoxic effects on cancer cells. Additionally, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been shown to have low toxicity in zebrafish embryos, making it a potential candidate for further development in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is its high sensitivity and selectivity for nitroaromatic compounds, making it a promising candidate for explosives detection and optical sensors. However, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has some limitations, including its insolubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine research. One potential direction is the development of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine-based sensors for environmental monitoring and homeland security applications. Another direction is the use of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine in biomedical applications, such as cancer therapy and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine and its potential applications in various fields.
In conclusion, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been extensively studied. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine can be synthesized using various methods, including the nitration of 4-bromoaniline followed by a reaction with 3,5-dinitropyridine. Another method involves the reaction of 4-bromoaniline with 3,5-dinitrochlorobenzene. The resulting N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine compound can be purified using recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been studied for its potential applications in various scientific research fields, including explosives detection, optical sensors, and organic electronics. In explosives detection, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been shown to be a highly sensitive and selective sensor for nitroaromatic explosives. In optical sensors, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been used as a fluorescent probe for detecting metal ions. In organic electronics, N,N'-bis(4-bromophenyl)-3,5-dinitro-2,6-pyridinediamine has been used as a hole-transporting material in organic solar cells and light-emitting diodes.
Eigenschaften
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N5O4/c18-10-1-5-12(6-2-10)20-16-14(23(25)26)9-15(24(27)28)17(22-16)21-13-7-3-11(19)4-8-13/h1-9H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUVQLQFGYIRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![5-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine](/img/structure/B5162751.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5162781.png)

![1-(2-fluorophenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162803.png)


![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5162826.png)